molecular formula FeH28NO20S2 B148013 Ferric ammonium sulfate dodecahydrate CAS No. 7783-83-7

Ferric ammonium sulfate dodecahydrate

Cat. No.: B148013
CAS No.: 7783-83-7
M. Wt: 482.2 g/mol
InChI Key: LCPUDZUWZDSKMX-UHFFFAOYSA-K
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Description

Ferric ammonium sulfate dodecahydrate, also known as ferric ammonium sulfate or iron alum, is a double salt in the class of alums. Its chemical formula is FeNH₄(SO₄)₂·12H₂O . This compound appears as pale violet octahedral crystals and is known for its paramagnetic properties. It is weakly acidic and toxic towards microorganisms .

Scientific Research Applications

Ferric ammonium sulfate dodecahydrate has a wide range of applications in scientific research:

Safety and Hazards

Iron ammonium sulfate dodecahydrate may cause eye, skin, and respiratory tract irritation . It is considered harmful if absorbed through the skin and may cause irritation of the digestive tract . Proper personal protective equipment should be worn when handling this compound .

Future Directions

Iron ammonium sulfate dodecahydrate has a wide range of applications, including use in wastewater treatment, tanning, production of dyestuffs, and as an etching agent in the production of electronic components . It has also been used in adiabatic refrigeration equipment, biochemical analysis, and organic synthesis . Future research and applications may continue to explore its use as a catalyst in various chemical reactions.

Preparation Methods

Ferric ammonium sulfate dodecahydrate can be synthesized through crystallization from a solution of ferric sulfate and ammonium sulfate. The synthetic route involves the oxidation of iron (II) in ferrous sulfate to ferric sulfate by adding sulfuric and nitric acid. Upon the addition of ammonium sulfate to the solution, ferric ammonium sulfate crystals precipitate .

Reaction Conditions:

    Oxidation: [ 6 \text{FeSO}_4 + 2 \text{HNO}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow 3 \text{Fe}_2(\text{SO}_4)_3 + 2 \text{NO} + 4 \text{H}_2\text{O} ]

    Synthesis: [ \text{Fe}_2(\text{SO}_4)_3 + (\text{NH}_4)_2\text{SO}_4 \rightarrow 2 \text{NH}_4\text{Fe}(\text{SO}_4)_2 ]

Industrial Production Methods: In industrial settings, the production of iron ammonium sulfate dodecahydrate follows similar principles but on a larger scale. The process involves controlled crystallization and purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Ferric ammonium sulfate dodecahydrate undergoes various chemical reactions, including:

    Oxidation: It acts as a weak oxidizing agent and can be reduced to ferrous ammonium sulfate (Mohr’s salt).

    Reduction: In the presence of reducing agents, it can be converted back to ferrous sulfate.

    Substitution: It can participate in substitution reactions where the sulfate ions are replaced by other anions.

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, sulfuric acid.

    Reducing Agents: Hydrazine hydrate, sodium borohydride.

    Conditions: Typically, these reactions are carried out in aqueous solutions at controlled temperatures.

Major Products:

Comparison with Similar Compounds

Ferric ammonium sulfate dodecahydrate can be compared with other similar compounds such as:

  • Ammonium iron (III) citrate
  • Ammonium chloride
  • Ammonium aluminium sulfate
  • Potassium aluminium sulfate
  • Ammonium iron (II) sulfate

Uniqueness:

By understanding the properties, preparation methods, chemical reactions, and applications of iron ammonium sulfate dodecahydrate, researchers and industry professionals can effectively utilize this compound in various scientific and industrial processes.

Properties

IUPAC Name

azanium;iron(3+);disulfate;dodecahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Fe.H3N.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;1H3;2*(H2,1,2,3,4);12*1H2/q+3;;;;;;;;;;;;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPUDZUWZDSKMX-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FeH28NO20S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30228452
Record name Ferric ammonium sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7783-83-7
Record name Ferric ammonium sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferric ammonium sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfuric acid, ammonium iron(3+) salt (2:1:1), dodecahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERRIC AMMONIUM SULFATE DODECAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65390568Z5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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